1,3-Oxathiolan-2-one

Description

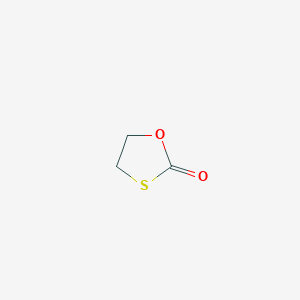

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxathiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2S/c4-3-5-1-2-6-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJDXKBYZZGECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062981 | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-89-4 | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-OXATHIOLAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD7J9EO5EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Oxathiolan-2-one chemical structure and IUPAC name

An In-Depth Technical Guide to 1,3-Oxathiolan-2-one: Structure, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound that has garnered significant interest in the scientific community due to its versatile chemical properties and its role as a key building block in the synthesis of various functional molecules. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and key applications of this compound. As a Senior Application Scientist, the aim is to deliver not just a recitation of facts, but a deeper understanding of the causality behind its synthetic routes and the mechanisms that underpin its utility in diverse fields.

Chemical Structure and Nomenclature

A thorough understanding of a molecule begins with its fundamental identification and structure.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also commonly known by several synonyms, including:

Molecular Formula and Weight

The chemical formula for this compound is C₃H₄O₂S [1][2]. Its molecular weight is approximately 104.13 g/mol [1][2].

Structural Representation

The structure of this compound consists of a five-membered ring containing one sulfur atom, one oxygen atom, and a carbonyl group.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application.

Physical Properties

| Property | Value | Source |

| CAS Number | 3326-89-4 | [1][2] |

| Molecular Formula | C₃H₄O₂S | [1][2] |

| Molecular Weight | 104.13 g/mol | [1][2] |

| Appearance | Oil | [3] |

| Boiling Point | 152.4 °C at 760 mmHg | [4] |

| Density | 1.374 g/cm³ | [4][5] |

| Flash Point | 68 °C | [4][5] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methylene protons of the oxathiolane ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the two methylene carbons.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reaction of 2-mercaptoethanol with a suitable carbonyl source. A common and effective method utilizes triphosgene as the carbonylating agent.

Synthetic Strategy: Reaction of 2-Mercaptoethanol with Triphosgene

This method involves the cyclization of 2-mercaptoethanol with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. Triphosgene, a safer solid alternative to gaseous phosgene, serves as the source of the carbonyl group[6].

Proposed Reaction Mechanism

The reaction proceeds through a stepwise mechanism involving initial acylation followed by intramolecular cyclization.

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related compounds using triphosgene[1]. Caution: Triphosgene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-mercaptoethanol and a suitable anhydrous solvent (e.g., dichloromethane).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (1.1 equivalents) is added dropwise to the solution.

-

Triphosgene Addition: A solution of triphosgene (0.4 equivalents) in the same anhydrous solvent is added slowly via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Key Applications in Research and Development

This compound serves as a versatile precursor and building block in several areas of chemical research and development.

Core Scaffold in Antiviral Nucleoside Analogues

The 1,3-oxathiolane ring is a critical component in a class of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections such as HIV and Hepatitis B.

In these antiviral agents, the 1,3-oxathiolane moiety acts as a bioisosteric replacement for the furanose ring of natural nucleosides. These modified nucleosides are phosphorylated in vivo to their triphosphate form, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring leads to chain termination, thus inhibiting viral replication[7].

Caption: Mechanism of action of 1,3-oxathiolane nucleoside analogues.

-

Lamivudine (3TC): A potent NRTI used in the treatment of HIV and Hepatitis B.

-

Emtricitabine (FTC): Another widely used NRTI for HIV infection, often in combination therapies.

The synthesis of these complex molecules often involves the stereoselective construction of the 1,3-oxathiolane ring, highlighting the importance of this heterocyclic core in medicinal chemistry[7][8].

Monomer for Ring-Opening Polymerization (ROP)

This compound can undergo ring-opening polymerization (ROP) to produce poly(thiocarbonate)s, a class of sulfur-containing polymers with potential applications in biomaterials and advanced materials.

The ROP of this compound, also referred to as ethylene monothiocarbonate, yields poly(ethylene thiocarbonate). This polymerization can be initiated by various catalysts, including anionic and cationic initiators. The resulting polymers are biodegradable and exhibit interesting physical and chemical properties.

Anionic ROP is a common method for the polymerization of this compound. The mechanism involves the nucleophilic attack of an initiator on the carbonyl carbon, leading to ring opening and the formation of a propagating anionic species.

Caption: Proposed mechanism of anionic ROP of this compound.

-

Monomer Purification: this compound is purified by vacuum distillation to remove any impurities that might interfere with the polymerization.

-

Reaction Setup: The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry glass reactor equipped with a magnetic stirrer.

-

Initiator Addition: A solution of an anionic initiator (e.g., sodium methoxide in methanol) is added to the purified monomer.

-

Polymerization: The reaction mixture is stirred at a specific temperature for a defined period to achieve the desired polymer chain length.

-

Termination and Precipitation: The polymerization is terminated by the addition of a protic solvent (e.g., methanol). The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether).

-

Purification and Drying: The precipitated polymer is collected by filtration, washed, and dried under vacuum to yield the final poly(thiocarbonate).

Electrolyte Additive in Lithium-Ion Batteries

A more recent and emerging application of this compound and its derivatives is as an electrolyte additive in lithium-ion batteries. These additives can significantly improve battery performance, including cycle life and safety.

This compound can function as a film-forming additive. During the initial charging cycles of a lithium-ion battery, it can be reductively decomposed on the surface of the anode to form a stable and robust solid electrolyte interphase (SEI) layer. This SEI layer is crucial for preventing further decomposition of the electrolyte and ensuring the long-term stability of the battery. The presence of sulfur in the molecule can contribute to the formation of a more ionically conductive and mechanically stable SEI.

Conclusion

This compound is a molecule of significant synthetic and practical importance. Its unique structure allows for its use as a key building block in the synthesis of life-saving antiviral drugs and as a monomer for the creation of novel biodegradable polymers. Furthermore, its emerging role in enhancing the performance of lithium-ion batteries highlights its versatility and potential for future technological advancements. This guide has provided a detailed overview of its chemical nature, synthesis, and major applications, with the intention of equipping researchers and developers with the foundational knowledge to explore and innovate with this valuable heterocyclic compound.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 3326-89-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72822, this compound. PubChem. Retrieved from [Link]

- Alvarez Miguel, L., Díez-Poza, C., Mosquera, M. E. G., & Whiteoak, C. (2023).

-

PubChemLite. (n.d.). This compound (C3H4O2S). Retrieved from [Link]

- Aher, U. P., Srivastava, D., & Singh, G. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715.

- Yavari, I., Ghazanfarpour-Darjani, M., Hossaini, Z., Sabbaghan, M., & Hosseini, N. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891.

- Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113.

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Haba, O., Sasaki, N., Sasaki, Y., & Endo, T. (2004). Cationic ring-opening copolymerization of 2,2-dipheyl-5-methyl-l,3- oxathiolane with ε-caprolacton and stracture analysis of the resulting copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 42(12), 2943-2949.

- Sanda, F., Kamatani, J., & Endo, T. (2001). The First Anionic Ring-Opening Polymerization of Cyclic Monothiocarbonate via Selective Ring-Opening with C−S Bond Cleavage. Macromolecules, 34(6), 1564-1566.

- Gajanayake, T., & Gunathilake, C. (2020). Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and selectivity analysis. RSC Advances, 10(45), 26955-26964.

- Lane, M. P., & Miles, E. W. (1990). Mechanism of activation of the tryptophan synthase α2β2 complex: Solvent effects of the co-substrate β-mercaptoethanol. Journal of Biological Chemistry, 265(18), 10566-10572.

- Humber, D. C., Jones, M. F., & Payne, J. J. (1994). A new synthesis of a 1,3-oxathiolane nucleoside precursor. Tetrahedron Letters, 35(28), 5029-5032.

- Madec, L., Petibon, R., Xia, J., Sun, J.-P., Hill, I., & Dahn, J. R. (2015). Effect of Sulfate Electrolyte Additives on LiNi 1/3 Mn 1/3 Co 1/3 O 2 /Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. Journal of The Electrochemical Society, 162(14), A2647-A2659.

- Waldvogel, S. R. (2018). Reaction of triphosgene (0.01 M) with methanol (0.3 M)

-

LookChem. (n.d.). Cas 3326-89-4,[1][2]-OXATHIOLAN-2-ONE. Retrieved from [Link]

-

FDA. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][2][9]DITHIINYLIDENE (BEDT-TTF). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Ring-Opening Polymerization—An Introductory Review | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and Effective Reaction of 2-Methylpyridin- N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Oxathiolan-2-one: Synthesis, Applications, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Oxathiolan-2-one, a versatile heterocyclic compound. As a Senior Application Scientist, my goal is to synthesize the technical data with field-proven insights, focusing on the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.

Core Compound Identifiers and Properties

This compound, also known as Ethylene monothiocarbonate, is a five-membered heterocyclic molecule containing both sulfur and oxygen atoms. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 3326-89-4 | [1][2][3] |

| Molecular Formula | C₃H₄O₂S | [1][2][4] |

| Molecular Weight | 104.13 g/mol | [1][4] |

| Appearance | Data not consistently available, often a liquid | |

| Boiling Point | 152.4°C at 760 mmHg | [5] |

| Density | 1.374 g/cm³ | [5] |

| Flash Point | 68°C | [5] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound and its derivatives is of significant interest due to their utility as precursors in various fields. A common and efficient method involves the reaction of an oxirane with a source of thiocarbonyl functionality.

One prevalent synthetic route involves the cycloaddition of oxiranes with carbon disulfide (CS₂) to form the related 1,3-oxathiolane-2-thiones, which can then be converted to the desired 2-one. A notable method for the synthesis of the thione is the methoxide-ion-promoted reaction of oxiranes and carbon disulfide.[4] This reaction proceeds with high yields under mild conditions.[4]

Experimental Protocol: Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones

This protocol describes the synthesis of 1,3-oxathiolane-2-thiones, which are closely related to this compound.

-

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of methanol in a suitable aprotic solvent.

-

Initiation: Add sodium hydride (10 mol%) to the methanol solution. The sodium hydride acts as a base to generate methoxide ions from methanol.

-

Intermediate Formation: Introduce carbon disulfide to the reaction mixture. The methoxide ion attacks the carbon disulfide to form a nucleophilic intermediate.

-

Ring Opening of Oxirane: Add the desired oxirane to the reaction mixture. The intermediate performs a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening.

-

Cyclization: An intramolecular cyclization occurs, followed by the elimination of sodium methoxide, to yield the 1,3-oxathiolane-2-thione product.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by column chromatography.

-

Characterization: The structure of the synthesized product is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.[4]

Applications in Drug Development: The Gateway to Antiviral Nucleosides

A primary application of this compound is in the synthesis of 1,3-oxathiolane nucleosides, a class of compounds with significant antiviral activity.[2][6] The most prominent examples are the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine (3TC) and Emtricitabine (FTC), which are fundamental components of HIV therapy.[2]

In these antiviral agents, the 1,3-oxathiolane ring, derived from this compound, functions as a sugar mimic. Specifically, the sulfur atom replaces the 3'-carbon of the natural ribose ring.[2] This structural modification is key to their mechanism of action. Once administered, these nucleoside analogues are phosphorylated within the cell to their active triphosphate form. This triphosphate then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[2][6]

Caption: Mechanism of action for NRTIs derived from this compound.

Polymer Chemistry: A Monomer for Polythiocarbonates

In the realm of polymer science, this compound serves as a valuable monomer for the synthesis of polythiocarbonates through ring-opening polymerization (ROP).[2][7] The inclusion of sulfur in the polymer backbone, as opposed to the more common oxygen in polycarbonates, can bestow unique properties upon the resulting materials. These properties may include altered degradation profiles, particularly in specific chemical environments, and modified physical characteristics such as a lower glass transition temperature.[2]

The ROP of this compound can be initiated by various catalysts. The reaction involves the nucleophilic attack on the carbonyl carbon of the monomer, leading to the opening of the five-membered ring and the propagation of the polymer chain.

Caption: Ring-Opening Polymerization (ROP) of this compound.

Spectroscopic Data

The characterization of this compound is crucial for confirming its synthesis and purity. Key spectroscopic data are available from various sources.[3][8][9]

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the two methylene groups of the ring.

-

¹³C NMR: The carbon NMR spectrum would display peaks for the carbonyl carbon and the two methylene carbons.[3][9]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3][8]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.[3]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, impervious clothing, and appropriate gloves.[1][5]

-

Avoid contact with skin and eyes.[1]

-

Prevent fire caused by electrostatic discharge. Use non-sparking tools.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

References

-

Yavari, I., Ghazanfarpour-Darjani, M., Hossaini, Z., Sabbaghan, M., & Hosseini, N. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891. Available at: [Link]

-

This compound | C3H4O2S | CID 72822 - PubChem. National Institutes of Health. Available at: [Link]

-

Cas 3326-89-4,[1][4]-OXATHIOLAN-2-ONE - LookChem. Available at: [Link]

-

This compound - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

(a) Examples of conversions of this compound at elevated... - ResearchGate. Available at: [Link]

-

Kumar, P., & Kumar, R. (2020). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 16, 2736-2775. Available at: [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C3H4O2S | CID 72822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

1,3-Oxathiolan-2-one: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 1,3-Oxathiolan-2-one: Structure and Significance

This compound, also known as ethylene monothiocarbonate, is a five-membered heterocyclic compound featuring both an oxygen and a sulfur atom in the ring, with a carbonyl group at the 2-position.[1] This structure, a sulfur analog of the well-studied cyclic carbonates, imparts a unique combination of reactivity and stability, making it a valuable building block in modern organic synthesis and materials science.[2] The polarity and functionality contained within this compact ring system allow for a diverse range of chemical transformations. Its significance lies primarily in its role as a versatile intermediate for creating more complex sulfur-containing molecules, including antiviral nucleoside analogs and functional polymers.[2][3]

Historical Perspective and Key Discoveries

The chemistry of cyclic thiocarbonates has been explored for decades, though they have received less attention than their oxygenated counterparts.[4] A significant milestone in the application of the 1,3-oxathiolane scaffold was the discovery of its utility in the synthesis of nucleoside analogues with potent antiviral activity.[3] Specifically, the development of Lamivudine (3TC) and Emtricitabine (FTC), key drugs in antiretroviral therapy, relies on the stereoselective construction of a substituted 1,3-oxathiolane ring.[5] More recently, the unique electrochemical properties of this compound and its derivatives have led to their investigation as performance-enhancing electrolyte additives in lithium-ion batteries.[6][7]

Scope of the Guide

This technical guide provides a comprehensive overview of this compound, designed for researchers and professionals in chemistry and drug development. It covers the core aspects of its synthesis, detailing robust and scalable methodologies. The guide delves into its key physicochemical and spectral properties, discusses its characteristic chemical reactivity, and explores its most significant applications. All protocols and claims are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Synthesis of this compound

The most prevalent and atom-economical methods for synthesizing the this compound core involve the cycloaddition of a C1 synthon, such as carbonyl sulfide (COS) or carbon disulfide (CS₂), with a three-membered epoxide ring. The choice of reagents and catalysts is critical for achieving high yield and selectivity.

Synthesis from Epoxides and Carbonyl Sulfide (COS)

The direct coupling of epoxides with carbonyl sulfide is a highly efficient route. This reaction is often preferred for its directness, though it typically requires catalytic activation to proceed under mild conditions.

The reaction mechanism hinges on the activation of the epoxide ring by a suitable catalyst. While various catalysts can be employed, the general pathway involves a nucleophilic attack on the epoxide, followed by the insertion of COS.

Sources

- 1. This compound | C3H4O2S | CID 72822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Oxathiolan-2-one

This technical guide provides a comprehensive analysis of the spectroscopic data of 1,3-Oxathiolan-2-one, a heterocyclic compound of significant interest in organic synthesis and drug development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data for this molecule.

Introduction to this compound

This compound, also known as ethylene monothiocarbonate, is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.[2][3] Its structure is a key building block in the synthesis of various biologically active molecules, particularly antiviral agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and GC-MS spectra, providing not just the data, but also the rationale behind the experimental choices and the interpretation of the results.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming its cyclic structure and the connectivity of its atoms.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. The following is a standard protocol for the analysis of a liquid sample like this compound.

Methodology:

-

Solvent Selection: A deuterated solvent is chosen to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm.

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

-

Instrumental Parameters: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Causality Behind Experimental Choices:

-

Deuterated Solvent: The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, allowing for the clear observation of the analyte's proton signals.

-

TMS as a Reference: TMS is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at a high-field position that rarely overlaps with signals from most organic compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is relatively simple, consistent with its molecular structure.

¹H NMR Data for this compound in CDCl₃:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | Triplet | 2H | H-5 (O-CH₂) |

| ~3.5 | Triplet | 2H | H-4 (S-CH₂) |

Interpretation:

-

H-5 Protons (O-CH₂): The two protons on the carbon adjacent to the oxygen atom (C5) are expected to be deshielded due to the electronegativity of the oxygen atom. They appear as a triplet at approximately 4.6 ppm. The triplet multiplicity arises from the coupling with the two adjacent protons on C4.

-

H-4 Protons (S-CH₂): The two protons on the carbon adjacent to the sulfur atom (C4) are less deshielded than the H-5 protons because sulfur is less electronegative than oxygen. They appear as a triplet at around 3.5 ppm. This triplet is a result of coupling with the two neighboring protons on C5.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

¹³C NMR Data for this compound in CDCl₃: [4]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (C=O) |

| ~70 | C5 (O-CH₂) |

| ~30 | C4 (S-CH₂) |

Interpretation:

-

C2 (Carbonyl Carbon): The carbonyl carbon (C2) is significantly deshielded and appears at a characteristic downfield chemical shift of approximately 170 ppm. This is typical for a carbon in a carbonate or ester functional group.

-

C5 (O-CH₂ Carbon): The carbon atom bonded to the oxygen (C5) is deshielded due to the electronegativity of the oxygen and appears at around 70 ppm.

-

C4 (S-CH₂ Carbon): The carbon atom bonded to the less electronegative sulfur atom (C4) is found at a more upfield position, around 30 ppm.

Caption: Workflow for NMR-based structural elucidation of this compound.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR of a Liquid Sample

For a liquid sample like this compound, the spectrum can be obtained using a neat sample (without a solvent).

Methodology:

-

Sample Application: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Spectrum Acquisition: The salt plates are mounted in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental interferences.

Causality Behind Experimental Choices:

-

Neat Sample: Running a neat sample is often preferred for pure liquids as it avoids potential interference from solvent absorption bands.

-

Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the mid-IR region, making them suitable as windows for holding the liquid sample.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by a strong absorption band due to the carbonyl group.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1770 | Strong | C=O stretch (carbonate) |

| ~1100-1200 | Strong | C-O stretch |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~600-700 | Medium | C-S stretch |

Interpretation:

-

C=O Stretch: The most prominent feature in the IR spectrum is a very strong absorption band in the region of 1750-1770 cm⁻¹. This is characteristic of the carbonyl stretching vibration in a five-membered cyclic carbonate. The ring strain in the five-membered ring shifts this absorption to a higher frequency compared to acyclic esters.

-

C-O Stretch: A strong band in the 1100-1200 cm⁻¹ region is attributed to the C-O single bond stretching vibrations.

-

C-H Stretch: The absorptions in the 2900-3000 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds of the methylene groups.

-

C-S Stretch: The C-S stretching vibration typically appears in the fingerprint region between 600 and 700 cm⁻¹ as a medium to weak band.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Experimental Protocol: GC-MS Analysis

The following outlines a typical set of parameters for the GC-MS analysis of a small, relatively volatile molecule like this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet in splitless mode to maximize sensitivity.

-

Oven Temperature Program: A temperature program is used to ensure good separation of components. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for creating ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).

-

Causality Behind Experimental Choices:

-

Non-polar GC Column: A non-polar column is a good starting point for the separation of a moderately polar compound like this compound.

-

Temperature Programming: This allows for the efficient elution of compounds with a range of boiling points, ensuring sharp chromatographic peaks.

-

Electron Ionization (70 eV): This is a standard ionization energy that provides reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Mass Spectrum Analysis

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

Key Ions in the Mass Spectrum of this compound:

| m/z | Relative Intensity | Assignment |

| 104 | Moderate | [M]⁺ (Molecular Ion) |

| 60 | High | [C₂H₄S]⁺ |

| 44 | High | [C₂H₄O]⁺ |

| 28 | Moderate | [C₂H₄]⁺ |

Interpretation and Fragmentation Pathway:

-

Molecular Ion ([M]⁺): The molecular ion peak is observed at m/z 104, which corresponds to the molecular weight of C₃H₄O₂S.[2][3] The presence of this peak confirms the elemental composition of the molecule.

-

Major Fragmentation Pathways: The fragmentation of this compound upon electron ionization is proposed to proceed through the cleavage of the five-membered ring.

Caption: Proposed fragmentation pathways for this compound in GC-MS.

The primary fragmentation involves the loss of neutral molecules. The loss of carbon dioxide (CO₂) from the molecular ion would lead to a fragment at m/z 60, corresponding to thioepoxide ([C₂H₄S]⁺). Alternatively, the loss of carbonyl sulfide (COS) would result in a fragment at m/z 44, corresponding to ethylene oxide ([C₂H₄O]⁺). Further fragmentation of these ions can lead to the ethylene cation ([C₂H₄]⁺) at m/z 28. The high relative abundance of the fragments at m/z 60 and 44 suggests that these are stable species.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and GC-MS provides a complete and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of the protons and carbons in the five-membered ring. The IR spectrum confirms the presence of the key carbonyl functional group within the cyclic carbonate structure. Finally, the GC-MS data provide the molecular weight and a characteristic fragmentation pattern that can be used for identification and purity assessment. The integration of these three powerful analytical techniques offers a robust methodology for the analysis of this important heterocyclic compound in research and development settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Journal of the American Chemical Society. Analysis of the nuclear magnetic resonance spectra of 2-substituted 1,3-oxathiolanes. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

-

SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. [Link]

-

ResearchGate. Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Sci-Hub. 13 C NMR spectra of 1,3‐oxathiolane, 1,3‐oxathiolane 3‐oxide and 1,3‐oxathiolane 3,3‐dioxide derivatives. [Link]

-

SCIRP. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

-

ResearchGate. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

ResearchGate. The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones under the photochemical approach. [Link]

-

MDPI. Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. [Link]

-

University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

SciSpace. Microscopic Investigation of Ethylene Carbonate Interface: A Molecular Dynamics and Vibrational Spectroscopic Study. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Chemistry LibreTexts. 13.2: The Mass Spectrum • Fragmentation. [Link]

-

ChemistryViews. Protonated Species of Ethylene Carbonate. [Link]

-

Journal of Chemical and Pharmaceutical Research. Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. [Link]

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

Royal Society of Chemistry. Probing the effect of ethylene carbonate on optimizing the halogen-free electrolyte performance for Mg sulfur batteries. [Link]

Sources

The Core Mechanism of 1,3-Oxathiolan-2-one Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The 1,3-oxathiolan-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, leading to the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a primary focus on their well-established role as antiviral agents. Furthermore, this guide delves into the emerging and hypothesized mechanisms of action in the realms of oncology and infectious diseases, drawing parallels from structurally related heterocyclic compounds. Detailed experimental protocols and visual workflows are provided to empower researchers in their quest to elucidate the intricate biological activities of this versatile chemical class.

Introduction: The Versatility of the 1,3-Oxathiolane Ring

The 1,3-oxathiolane ring is a five-membered heterocycle containing both an oxygen and a sulfur atom. The "-2-one" suffix indicates a carbonyl group at the second position. This core structure has proven to be a valuable building block in drug discovery due to its unique stereochemical and electronic properties. The presence of heteroatoms allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. While the most prominent application of this scaffold has been in the development of nucleoside reverse transcriptase inhibitors (NRTIs) for viral infections, ongoing research suggests a broader therapeutic potential.

Antiviral Mechanism of Action: A Tale of Chain Termination

The most comprehensively understood mechanism of action for this compound derivatives lies in their role as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Key drugs such as Lamivudine (3TC) and Emtricitabine (FTC) are cornerstone therapies in the management of HIV infection and chronic Hepatitis B.[1][2] These drugs are nucleoside analogues where the 1,3-oxathiolane ring mimics the natural deoxyribose sugar.

The Nucleoside Reverse Transcriptase Inhibitor (NRTI) Pathway

The antiviral activity of these compounds is contingent on their intracellular activation through a series of phosphorylation steps, converting them into their active triphosphate form. This process is catalyzed by host cell kinases.

The core mechanism can be dissected into the following key steps:

-

Cellular Uptake and Phosphorylation: The 1,3-oxathiolane nucleoside analogue enters the host cell and undergoes sequential phosphorylation by cellular kinases to yield the corresponding 5'-triphosphate derivative.

-

Competitive Inhibition: The resulting triphosphate analogue, being structurally similar to natural deoxynucleoside triphosphates (dNTPs), acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.

-

Incorporation and Chain Termination: The viral RT incorporates the 1,3-oxathiolane nucleoside monophosphate into the growing viral DNA chain. Crucially, the 1,3-oxathiolane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This absence leads to the immediate termination of DNA chain elongation.[1]

The premature termination of the viral DNA synthesis effectively halts the viral replication cycle.

Figure 2: Hypothesized anticancer mechanisms of this compound derivatives.

Antimicrobial Activity: Potential Avenues of Action

Several studies have reported the antibacterial and antifungal activities of 1,3-oxathiolan-5-one and related derivatives. [3][4]The precise mechanisms are not fully elucidated for the this compound core, but drawing from the broader class of sulfur-containing heterocycles and other antimicrobial agents, we can propose the following potential targets.

Potential Antibacterial Targets

-

Cell Wall Synthesis Inhibition: The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an attractive target. Inhibition of enzymes involved in peptidoglycan synthesis can lead to cell lysis.

-

DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. [5]* Protein Synthesis Inhibition: Targeting the bacterial ribosome to inhibit protein synthesis is a well-established antibacterial strategy.

Potential Antifungal Targets

-

Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, is a common mechanism for azole antifungals. [6][7][8][9]This leads to a defective cell membrane and ultimately cell death.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-designed experiments are essential. The following are detailed protocols for key assays.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for determining if a compound interferes with microtubule dynamics, a potential anticancer mechanism.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that binds to the polymerized form. [10][11] Protocol:

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2 mg/mL in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.

-

Prepare 10x stocks of the test compound at various concentrations in the appropriate solvent (e.g., DMSO).

-

Prepare 10x stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) as a positive control and a polymerization enhancer (e.g., 100 µM Paclitaxel) as another control.

-

Prepare a vehicle control (buffer with the same percentage of DMSO as the test compounds).

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.

-

Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound and controls.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC₅₀ value for the inhibition of tubulin polymerization.

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [12][13][14] Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells. [12] Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the this compound derivative. Include a vehicle-only control.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

-

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1][3][5][15][16] Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a suitable growth medium.

Protocol (Broth Microdilution Method):

-

Preparation of Compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium or fungus (e.g., to a final concentration of 5 x 10⁵ CFU/mL).

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Figure 3: A general experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The this compound scaffold has firmly established its therapeutic value through its successful application in antiviral nucleoside analogues that function as potent reverse transcriptase inhibitors. The exploration of non-nucleoside derivatives of this versatile heterocycle is opening new avenues for drug discovery in oncology and infectious diseases. While direct mechanistic evidence for these newer applications is still emerging, the proposed mechanisms, drawn from structurally related compounds, provide a rational basis for further investigation.

Future research should focus on the identification of specific molecular targets for the anticancer and antimicrobial activities of this compound derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and validated by the experimental protocols outlined in this guide, will be instrumental in optimizing the potency and selectivity of this promising class of compounds. The self-validating nature of these integrated experimental and in silico approaches will undoubtedly accelerate the translation of these findings into novel therapeutic agents.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Scilit. Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Springer Nature Experiments. Retrieved from [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]

-

Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. (n.d.). JOCPR. Retrieved from [Link]

-

1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design and synthesis of potential inhibitors of the ergosterol biosynthesis as antifungal agents. (2000). PubMed. Retrieved from [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 1,3-oxathiolane-2-imines 38. (n.d.). ResearchGate. Retrieved from [Link]

-

Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Ergosterol biosynthesis inhibition: a target for antifungal agents. (1995). PubMed. Retrieved from [Link]

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved from [Link]

-

Strategies for target identification of antimicrobial natural products. (2016). Retrieved from [Link]

-

What are Ergosterol biosynthesis inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

MOLECULAR DOCKING STUDIES OF NOVEL 1,3,4-OXADIAZOLE FOR ANTICANCER ACTIVITY. (2024). ResearchGate. Retrieved from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Retrieved from [Link]

-

Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). PubMed. Retrieved from [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. Retrieved from [Link]

-

Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Inhibition of the lanosterol 14α-demethylase triggers excessive synthesis of cell wall carbohydrates at defined foci. (n.d.). ResearchGate. Retrieved from [Link]

-

Lanosterol 14-demethylase activities of the purified preparations of... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Antifungal. (n.d.). Wikipedia. Retrieved from [Link]

-

The effect of derivatives 1 and 2e on cleaved caspase 3 activity in... (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. (n.d.). MDPI. Retrieved from [Link]

-

What is the best method for the identification of an antimicrobial target? (2013). ResearchGate. Retrieved from [Link]

-

Discovery of antimicrobial compounds targeting bacterial type FAD synthetases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. (2020). MDPI. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). PubMed. Retrieved from [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Design and synthesis of potential inhibitors of the ergosterol biosynthesis as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. iris.unipa.it [iris.unipa.it]

- 15. scilit.com [scilit.com]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and stability of the 1,3-Oxathiolan-2-one ring

An In-Depth Technical Guide to the Reactivity and Stability of the 1,3-Oxathiolan-2-one Ring

Authored by Gemini, Senior Application Scientist

Foreword: The this compound core is a five-membered heterocyclic system of significant interest in modern organic and medicinal chemistry. As a cyclic thiocarbonate, its unique arrangement of oxygen, sulfur, and a carbonyl group imparts a distinct profile of reactivity and stability. This guide provides a comprehensive exploration of this scaffold, moving beyond simple reaction schemes to elucidate the underlying principles governing its behavior. For researchers in drug development, its role as a critical precursor to essential antiviral medications like Lamivudine (3TC) and Emtricitabine (FTC) makes a deep understanding of its chemistry paramount.[1][2][3] This document is structured to serve as a technical resource, offering field-proven insights into the synthesis, reaction mechanisms, and stability limitations of this important heterocyclic core.

Synthesis and Formation of the this compound Core

The construction of the this compound ring is typically achieved through cyclization reactions that form the key C-O and C-S bonds of the heterocycle. The choice of starting materials is dictated by availability, cost, and desired substitution patterns on the final ring structure.

Primary Synthetic Routes

The most prevalent strategies involve the reaction of bifunctional precursors. A common and illustrative method is the condensation of a 2-hydroxy-substituted thiol (or its synthetic equivalent) with a carbonylating agent. For instance, the reaction between an aldehyde and 2-mercaptoacetic acid proceeds via the formation of a hemithioacetal intermediate, which subsequently undergoes intramolecular esterification (lactonization) to yield the 1,3-oxathiolan-5-one, a closely related structure.[1][4]

A more direct route to the 2-one structure involves the coupling of epoxides with carbonyl sulfide (COS), often catalyzed by various metal complexes or organocatalysts.[5] This method is advantageous as it builds the ring in a single, atom-economical step. Another established pathway involves the reaction of 2-mercaptoethanol with a phosgene equivalent.

The following workflow illustrates a generalized synthetic approach starting from an aldehyde and a mercapto-acid derivative.

Caption: Generalized workflow for the synthesis of a 1,3-oxathiolan-5-one.

Protocol: Synthesis of 2-Phenyl-1,3-oxathiolan-5-one

This protocol describes a representative cyclocondensation reaction.[4] The causality behind using a dehydrating agent like Dicyclohexylcarbodiimide (DCC) is to facilitate the final lactonization step by removing the water molecule formed during ring closure, thereby driving the equilibrium towards the product.

Materials:

-

Benzaldehyde

-

Mercaptoacetic acid

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA)

-

Dicyclohexylcarbodiimide (DCC)

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve benzaldehyde (1 equivalent) and mercaptoacetic acid (1.1 equivalents) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Triethylamine (TEA) (1.1 equivalents) dropwise to the solution to act as a base.

-

Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in THF. DCC acts as the dehydrating/cyclizing agent.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-phenyl-1,3-oxathiolan-5-one.

Reactivity Profile of the this compound Ring

The ring's reactivity is dominated by the electrophilic nature of the carbonyl carbon and the potential for ring-opening reactions. The presence of both a soft nucleophile (sulfur) and a hard nucleophile (oxygen) within the ring structure leads to complex and versatile chemical behavior.

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl carbon (C2) is electron-deficient due to the polarization of the C=O bond and is the primary site for nucleophilic attack.[6] This reactivity is foundational to many transformations of this ring system.

Reaction with Amines: Treatment of this compound with primary or secondary amines can result in several products depending on the reaction conditions.[5] The initial step is invariably the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse in one of two ways:

-

Ring Opening (Path A): Cleavage of the C-O bond results in the formation of a mercaptoethyl carbamate derivative. This is often referred to as mercaptoethyl carboxylation.

-

Ring Opening (Path B): Cleavage of the C-S bond yields a hydroxyethyl thiocarbamate.

Under certain conditions, further reaction can lead to the formation of polythioethers.[5]

Caption: Pathways for nucleophilic attack on the this compound ring.

Ring-Opening Polymerization (ROP)

The strain inherent in the five-membered ring makes this compound a suitable monomer for Ring-Opening Polymerization (ROP). This process, typically initiated by catalysts, leads to the formation of poly(monothiocarbonate)s.[5] These polymers are of interest for creating biodegradable materials, as the thiocarbonate linkages can be designed for selective degradation in specific environments, such as the reducing conditions found within cells.[7]

Thermal Decomposition

The this compound ring exhibits moderate thermal stability. Upon heating to elevated temperatures, it can undergo decarboxylation (loss of CO₂) to yield ethylene sulfide, also known as thiirane.[5] This transformation is a retro-[2+2+1] cycloaddition and is a characteristic reaction of cyclic thiocarbonates. The driving force is the formation of the stable CO₂ molecule.

When the sulfur atom is oxidized to a sulfoxide or sulfone, thermal decomposition proceeds via extrusion of SO or SO₂, respectively, to give ethene and a carbonyl compound.[8][9] This highlights how the oxidation state of the sulfur atom fundamentally alters the thermal degradation pathway.

Stability Under Varying Conditions

The stability of the this compound ring is critically dependent on the chemical environment, particularly pH and temperature. Understanding these limitations is essential for its application in multi-step syntheses and formulation development.

pH Stability: Hydrolysis

As a cyclic thiocarbonate, the ring contains an ester-like linkage that is susceptible to hydrolysis under both acidic and basic conditions.

-

Base-Catalyzed Hydrolysis: In the presence of a base (e.g., hydroxide), the mechanism follows a standard nucleophilic acyl substitution pathway. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to open the ring, ultimately yielding 2-mercaptoethanol, carbonate, and/or carbon dioxide.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[9] This pathway is particularly relevant in synthetic contexts, as acidic workups or the use of certain Lewis acid catalysts can inadvertently lead to ring cleavage or, in the case of chiral derivatives, epimerization at the C2 position.[1] The potential for ring-opening and closing under acidic conditions (e.g., with SnCl₄ as a catalyst) can lead to a loss of stereochemical integrity during glycosylation reactions.[1]

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Data Summary: Physical and Chemical Properties

The following table summarizes key properties of the parent this compound molecule.

| Property | Value | Unit | Source |

| Molecular Formula | C₃H₄O₂S | - | [10] |

| Molecular Weight | 104.13 | g/mol | [11] |

| Boiling Point | 152.4 | °C (at 760 mmHg) | [7][12] |

| Flash Point | 68 | °C | [7][12] |

| Density | 1.374 | g/cm³ | [7][12] |

| logP (oct/wat) | 0.870 | - | [11] |

Conclusion and Outlook

The this compound ring is a versatile heterocyclic core whose chemistry is defined by the electrophilicity of its carbonyl carbon and its susceptibility to ring-opening reactions. Its stability is largely governed by pH, with both acidic and basic conditions promoting hydrolysis. Thermally, it is prone to decarboxylation. This reactivity profile is not a limitation but rather a feature that chemists can exploit. In drug development, its ability to act as a stable precursor that can be coupled to nucleobases before further manipulation is key to the synthesis of vital medicines.[1] In materials science, its capacity for controlled ring-opening polymerization provides a pathway to novel biodegradable polymers.[5][7] A thorough understanding of the principles outlined in this guide is therefore essential for any scientist seeking to innovate with this valuable chemical scaffold.

References

-

Vernekar, S. K. V., & G, S. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link]

-

Díez-Poza, C., Álvarez-Miguel, L., Mosquera, M. E. G., & Whiteoak, C. J. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. ResearchGate. [Link]

-

Hosseini-Sarvari, M., & Moeini, F. (2021). The synthesis of 1,3-oxathiolane-2-thione derivatives (3) in the presence of CdS NPs. ResearchGate. [Link]

-

Kihara, N., Nakawaki, Y., & Endo, T. (1996). Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry. [Link]

-

Padmaja, A., Payani, T., & Reddy, G. D. (2015). Synthesis of 1,3-oxathiolane-2-imines 38. ResearchGate. [Link]

-

Wikipedia. (n.d.). 1,3-Oxathiolane. Wikipedia. [Link]

-

Aitken, R. A., & Wilson, N. J. (2018). Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides. Journal of Sulfur Chemistry. [Link]

-

Aitken, R. A., & Wilson, N. J. (2018). Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 3326-89-4). Cheméo. [Link]

-

Vernekar, S. K. V., & G, S. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Archives. [Link]

-

LookChem. (n.d.). Cas 3326-89-4,[1][13]-OXATHIOLAN-2-ONE. LookChem. [Link]

-

Díez-Poza, C., Álvarez-Miguel, L., Mosquera, M. E. G., & Whiteoak, C. J. (2023). (a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential isomerisation steps highlighted. (b) Example of neighbouring group interaction in the polymerisation process. ResearchGate. [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

-

Fieser, L. F., & Fieser, M. (1954). 2-Substituted-1,3-oxathiolanes. Journal of the American Chemical Society. [Link]

-

Hamed, W. S., Al-Etaibi, A. M., & El-Fattah, M. F. A. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Oxathiolane (CAS 2094-97-5). Cheméo. [Link]

-

NIST. (n.d.). This compound. NIST WebBook. [Link]

-

Kumar, A., Kumar, A., & Kumar, S. (2012). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mitchell, D., & Koenig, T. M. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development. [Link]

-

Porter, M. J., & Skidmore, J. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. MDPI. [Link]

-

LON-CAPA. (n.d.). Electrophilic Reagents. LON-CAPA OChem. [Link]

-

Soderberg, T. (2021). 7: Nucleophilic attack at the carbonyl carbon. Chemistry LibreTexts. [Link]

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lookchem.com [lookchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C3H4O2S | CID 72822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (CAS 3326-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]